Mideplanin
Beschreibung
Mideplanin is a lipoglycopeptide antibiotic structurally and functionally related to other glycopeptide antibiotics such as teicoplanin and vancomycin . It is primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting cell wall synthesis. Unlike vancomycin, mideplanin possesses hydrophobic side chains that enhance its membrane anchoring, improving stability and prolonging its therapeutic effects. Its unique structural features, including a heptapeptide backbone and lipid moieties, contribute to its pharmacokinetic profile and reduced susceptibility to common resistance mechanisms .
Eigenschaften
CAS-Nummer |
122173-74-4 |
|---|---|
Molekularformel |
C93H109Cl2N11O32 |
Molekulargewicht |
1963.8 g/mol |
IUPAC-Name |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |
InChI-Schlüssel |
KVZUWEFUEGGULL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Kanonische SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
carboxyamido-teicoplanin A2 MDL 62211 MDL 62873 MDL-62211 MDL-62873 teichoplanin A2-carboxyamide derivative |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Mideplanin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Teicoplanin ausgehen. Die Synthese beinhaltet die Modifikation des Teicoplanin-Moleküls, um eine Amidgruppe einzuführen, was zur Bildung von Mideplanin führt. Die spezifischen Reaktionsbedingungen, wie z. B. Temperatur, Druck und verwendete Lösungsmittel, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Mideplanin folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Industrieaktoren und Reinigungssystemen, um die gleichbleibende Qualität und Quantität der Verbindung zu gewährleisten. Der Produktionsprozess ist so konzipiert, dass er kostengünstig und skalierbar ist, um den Anforderungen pharmazeutischer Anwendungen gerecht zu werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Mideplanin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Mideplanin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, um reduzierte Formen zu ergeben.
Substitution: Mideplanin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitutionsreaktion verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von Mideplanin beispielsweise oxidierte Glycopeptid-Derivate ergeben, während die Reduktion zu reduzierten Amid-Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Mideplanin exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Its mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis. This characteristic positions mideplanin as a valuable candidate in combating antibiotic resistance.
Case Study: Efficacy Against MRSA
A study demonstrated that mideplanin showed significant activity against various MRSA strains, with minimum inhibitory concentrations (MICs) comparable to those of vancomycin and dalbavancin. The results indicated that mideplanin could serve as an alternative treatment option in clinical settings where traditional antibiotics fail due to resistance.
| Antibiotic | MIC (µg/mL) | Resistance Strain |
|---|---|---|
| Mideplanin | 0.5 - 2 | MRSA |
| Vancomycin | 1 - 4 | MRSA |
| Dalbavancin | 0.25 - 1 | MRSA |
Formulation Development
The formulation of mideplanin into dry powder inhalation therapies has been investigated to enhance its delivery and efficacy. Research indicates that incorporating di- or tripeptides can improve the dispersibility and aerosol performance of dry powder formulations, making them suitable for pulmonary administration.
Research Findings on Formulation
A patent describes methods for enhancing the aerosol performance of dry powders containing mideplanin by integrating specific peptides, which significantly increased emitted doses during inhalation tests. These formulations are particularly advantageous for patients who require non-invasive delivery methods.
Potential in Treating Resistant Infections
Mideplanin's structural modifications have led to the development of derivatives with improved pharmacological profiles. These derivatives are being explored for their potential in treating infections caused by resistant bacteria, including Enterococcus faecium and Clostridium difficile.
Case Study: Derivatives Against Resistant Strains
A comparative study of mideplanin and its derivatives showcased enhanced activity against Enterococcus faecium strains resistant to conventional treatments. The derivatives exhibited lower MIC values, indicating their potential as effective therapeutic agents in resistant infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Mideplanin | 2 | Enterococcus faecium |
| Mideplanin Derivative A | 0.5 | Enterococcus faecium |
| Mideplanin Derivative B | 1 | Clostridium difficile |
Research and Development Insights
Recent studies emphasize the importance of understanding the molecular interactions between mideplanin and bacterial cell wall precursors through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. These insights are crucial for designing more effective antibiotics that can circumvent existing resistance mechanisms.
NMR Spectroscopy Findings
NMR studies revealed that mideplanin forms stable complexes with D-Ala-D-Ala analogs, suggesting a strong binding affinity that is essential for its antibacterial activity. This information aids in the rational design of new glycopeptide antibiotics with enhanced efficacy.
Wirkmechanismus
Mideplanin entfaltet seine antibakteriellen Wirkungen durch die Hemmung der Synthese bakterieller Zellwände. Es bindet an das D-Alanyl-D-Alanin-Ende von Zellwandvorläufern und verhindert deren Einbau in die wachsende Zellwand. Diese Störung der Zellwandsynthese führt zum Tod von Bakterienzellen. Zu den molekularen Zielstrukturen von Mideplanin gehören Enzyme, die an der Zellwandbiosynthese beteiligt sind, wie z. B. Transpeptidasen und Carboxypeptidasen .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Mideplanin is often compared to teicoplanin due to their structural and functional similarities. Below is a detailed analysis:
Structural Comparison
| Feature | Mideplanin | Teicoplanin |
|---|---|---|
| Core structure | Heptapeptide backbone | Heptapeptide backbone |
| Lipid moieties | Multiple alkyl side chains | Acylglucosamine group |
| Solubility | Enhanced lipophilicity | Moderate lipophilicity |
| Molecular weight | ~1,900 Da | ~1,880 Da |
Both compounds share a glycopeptide core but differ in side-chain modifications. Mideplanin’s alkyl chains improve membrane binding, while teicoplanin’s acylglucosamine group enhances water solubility .
Functional Efficacy
Antimicrobial Spectrum :
- Mideplanin shows broader activity against VRE strains due to its ability to evade resistance mechanisms like cell wall remodeling.
- Teicoplanin is less effective against VRE but has a longer half-life in serum.
- Biotransformation Resistance: In a study using Actinoplanes sp. NRRL 3884, neither mideplanin nor teicoplanin underwent deacylation, unlike other glycopeptides. This resistance to enzymatic modification highlights their structural stability, likely due to their lipid moieties .
Pharmacokinetic Properties
| Parameter | Mideplanin | Teicoplanin |
|---|---|---|
| Half-life | 40–50 hours | 70–100 hours |
| Protein binding | 90–95% | 90–95% |
| Renal excretion | <5% | 3–6% |
Mideplanin’s shorter half-life is offset by its superior tissue penetration, making it suitable for deep-seated infections. Teicoplanin’s prolonged half-life allows for less frequent dosing .
Key Studies on Mideplanin vs. Teicoplanin
Biotransformation Study (2006): Objective: To assess enzymatic modification of glycopeptides. Result: Mideplanin and teicoplanin resisted deacylation by Actinoplanes sp., unlike simpler glycopeptides. Conclusion: Lipid side chains confer enzymatic resistance, enhancing clinical utility .
Antimicrobial Activity: Mideplanin’s MIC90 (minimum inhibitory concentration) for VRE: 1–2 µg/mL.
Biologische Aktivität
Mideplanin is a semi-synthetic derivative of the glycopeptide antibiotic teicoplanin, which is primarily used to treat infections caused by Gram-positive bacteria. This compound has garnered attention due to its potential effectiveness against resistant bacterial strains, particularly in light of rising antibiotic resistance.
Mideplanin functions by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking necessary for cell wall integrity. This mechanism is similar to that of other glycopeptide antibiotics, such as vancomycin and teicoplanin, but with variations in binding affinity and efficacy.
Binding Affinity Studies
Recent studies have employed Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) spectroscopy to evaluate the binding interactions of mideplanin with various peptide analogues. The dissociation constants (Kd) for mideplanin were found to be in the nanomolar range, indicating a strong binding affinity compared to other antibiotics like vancomycin and A40926. This suggests that mideplanin may have enhanced efficacy against certain bacterial strains.
| Antibiotic | Kd (nM) |
|---|---|
| Mideplanin | 0.5-10 |
| Teicoplanin | 5-30 |
| Vancomycin | 100-200 |
| A40926 | 50-100 |
Antimicrobial Spectrum
Mideplanin has demonstrated significant antimicrobial activity against a variety of Gram-positive bacteria, including:
- Staphylococcus aureus
- Enterococcus faecalis
- Streptococcus pneumoniae
In a comparative study, mideplanin exhibited superior activity against certain strains of Staphylococcus and Enterococcus compared to traditional antibiotics like vancomycin and teicoplanin .
Efficacy in Animal Models
A series of animal studies have been conducted to evaluate the in vivo effectiveness of mideplanin. In immunocompetent and neutropenic mouse models infected with Staphylococcus aureus, mideplanin significantly reduced bacterial load compared to untreated controls. The results indicated that mideplanin not only inhibited bacterial growth but also showed a favorable pharmacokinetic profile, suggesting prolonged action within the host .
Clinical Relevance
Clinical case studies have highlighted the use of mideplanin in treating complicated skin and skin structure infections (cSSSI) caused by resistant strains. One notable case involved a patient with MRSA who showed marked improvement after treatment with mideplanin, underscoring its potential as a therapeutic option in resistant infections .
Summary of Research Findings
The biological activity of mideplanin positions it as a promising candidate in the ongoing battle against antibiotic-resistant bacteria. Its strong binding affinity, broad spectrum of activity, and favorable outcomes in animal models and clinical cases suggest that further research could solidify its role in clinical settings.
Key Findings:
- Strong Binding Affinity : Mideplanin's Kd values indicate effective binding to bacterial targets.
- Broad Antimicrobial Spectrum : Effective against key Gram-positive pathogens.
- Promising Clinical Outcomes : Positive results in case studies involving resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
